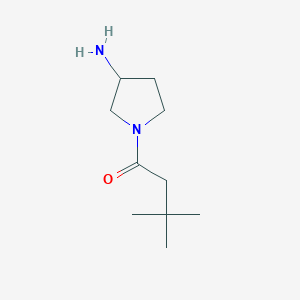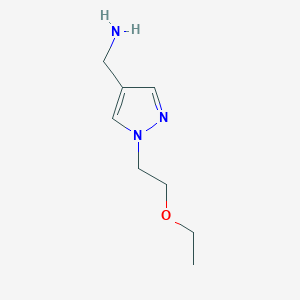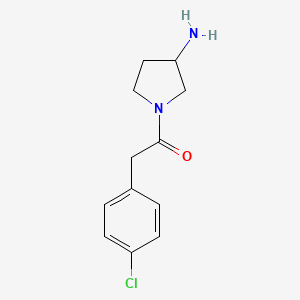
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a ketone functional group and a tertiary amine. The exact properties and applications of this specific compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one is characterized by a pyrrolidine ring, a ketone functional group, and a tertiary amine. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Antibacterial Properties
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one has been studied for its role in the asymmetric synthesis of enantiomers of antibacterial agents. For example, the synthesis of enantiomers of quinolonecarboxylic acid class antibacterial agents, where one enantiomer demonstrated significantly better in vivo activity against bacteria compared to the racemic mixture (Rosen et al., 1988).
Fluorescent Chemosensors
This compound has been involved in the development of fluorescent chemosensors. In particular, its derivatives have been used to detect Fe3+ ions and picric acid with high sensitivity (Shylaja et al., 2020).
Chiral Derivatization Reagents
It has been synthesized as a chiral derivatization reagent for carboxylic acid enantiomers in high-performance liquid chromatography (HPLC), aiding in the separation and analysis of chiral molecules (Toyo’oka et al., 1992).
Photocage for Traceless Staudinger Ligation
The compound has been used in the development of photocages for diphenylphosphinothioesters, enabling traceless Staudinger ligation triggered by visible light, which has applications in bioconjugation and peptide synthesis (Hu et al., 2018).
Indirect Enantioseparations
It has also been used in indirect enantioseparations by HPLC for biologically important molecules like chiral pharmaceuticals and amino acids, providing methods for separating chiral molecules (Toyo’oka, 2013).
Dynamics in Plastic Crystalline Phases
Studies have been conducted on the dynamics of dimethylbutanols in plastic crystalline phases, which include the compound . This research provides insights into the solid-state polymorphism and phase behavior of such compounds (Carignani et al., 2018).
Structural Elucidation in Designer Drugs
The compound has been analyzed for its role in the structure of designer drugs, particularly in elucidating the structure of cannabimimetic compounds (Girreser et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)6-9(13)12-5-4-8(11)7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVACRBAJUVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)
![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468054.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)
